molecular formula C16H20N4O4S B2781133 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034540-00-4

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2781133
CAS No.: 2034540-00-4
M. Wt: 364.42
InChI Key: PPPZEPIERDIQFU-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Amplifiers of Antibiotics

The study by Brown and Cowden (1982) delves into the synthesis of heterocyclic compounds, including those with furan and pyrazinyl substituents, and their role as amplifiers of phleomycin against Escherichia coli. This research provides insights into how modifications of the heterocyclic structure can influence antibiotic efficacy, potentially contributing to the development of enhanced antimicrobial strategies Brown & Cowden, 1982.

PET Imaging of Neuroinflammation

Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer targeting CSF1R, a marker specific to microglia, offering a noninvasive tool for imaging reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. This compound's development marks a significant advancement in understanding and potentially treating neuroinflammatory conditions by enabling the specific visualization of microglial activity in vivo Horti et al., 2019.

Molecular Interactions with CB1 Cannabinoid Receptor

Research on the molecular interaction of antagonist compounds with the CB1 cannabinoid receptor, similar in structure to the queried compound, has been conducted to understand how these interactions influence receptor activity. This kind of study, exemplified by Shim et al. (2002), provides valuable information on the development of potential therapeutic agents targeting the cannabinoid system for various medical conditions Shim et al., 2002.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-25(22,23)20-8-4-12(5-9-20)16(21)19-11-13-15(18-7-6-17-13)14-3-2-10-24-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZEPIERDIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.